5-(Methylsulfanyl)-3-(propan-2-yloxy)-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical compound with a complex structure that includes an isothiazole ring, an isopropoxy group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Isopropoxy Group: This step involves the alkylation of the isothiazole ring with isopropyl alcohol in the presence of a suitable catalyst.
Addition of the Methylsulfanyl Group: This can be done through a substitution reaction using a methylthiol reagent.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of 3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazole ring and functional groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropoxy-5-(methylsulfanyl)pyridine
- 3-Isopropoxy-5-methylphenol
Comparison
Compared to similar compounds, 3-Isopropoxy-5-(methylsulfanyl)-4-isothiazolecarbonitrile is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2OS2 |
---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
5-methylsulfanyl-3-propan-2-yloxy-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2OS2/c1-5(2)11-7-6(4-9)8(12-3)13-10-7/h5H,1-3H3 |
InChI Key |
YOAOQTJPEBUVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NSC(=C1C#N)SC |
Origin of Product |
United States |
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